1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid
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Overview
Description
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H5NO3S. It is characterized by the presence of a pyridine ring substituted with hydroxyl, sulfanylidene, and carboxylic acid groups.
Preparation Methods
The synthesis of 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity through the use of advanced chemical engineering techniques .
Chemical Reactions Analysis
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of esters or amides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alcohols and amines.
Scientific Research Applications
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid include:
1-Hydroxy-2-pyridinecarboxylic acid: Lacks the sulfanylidene group, resulting in different chemical reactivity.
6-Sulfanylidene-1,6-dihydropyridine-2-carboxylic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
2-Hydroxy-6-sulfanylidene-1,6-dihydropyridine:
Properties
IUPAC Name |
1-hydroxy-6-sulfanylidenepyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c8-6(9)4-2-1-3-5(11)7(4)10/h1-3,10H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYCWOPXGQKREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C(=C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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